molecular formula C9H12N2O2 B1287420 2-(2-Aminoethoxy)benzamide CAS No. 58932-30-2

2-(2-Aminoethoxy)benzamide

Cat. No.: B1287420
CAS No.: 58932-30-2
M. Wt: 180.2 g/mol
InChI Key: HDOCYUANOWIHAQ-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)benzamide, commonly known as 2-AEB, is an organic compound that has a wide range of applications. It is a white crystalline solid with a melting point of 126-127°C. 2-AEB is an amide derivative of benzamide and has a molecular formula of C7H11NO2. It is used in various scientific research applications and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Antiarrhythmic Activity

2-(2-Aminoethoxy)benzamide derivatives have been studied for their potential antiarrhythmic properties. Research has found that benzamides with trifluoroethoxy ring substituents exhibit oral antiarrhythmic activity in mice, with some compounds demonstrating significant potency. Notably, variations in the heterocyclic ring of these benzamides can influence their antiarrhythmic activity, suggesting a relationship between chemical structure and therapeutic efficacy in cardiac arrhythmias (Banitt et al., 1977).

Anticancer Activity

Benzamide derivatives, including those related to this compound, have been investigated for their antiproliferative effects, particularly against cancer cell lines. Compounds have been synthesized and tested for their cytotoxic activities against breast and liver cancer cell lines, with some showing promising results. This research paves the way for developing new potential anticancer drugs targeting sigma-1 receptors (Youssef et al., 2020).

Antioxidant Properties

Amino-substituted benzamide derivatives, which are structurally related to this compound, have demonstrated powerful antioxidant capabilities by scavenging free radicals. Electrochemical studies have revealed complex, pH-dependent oxidation processes, contributing to our understanding of their antioxidant mechanism of action (Jovanović et al., 2020).

Imaging and Drug Delivery

Benzamides, including those similar to this compound, have been used for imaging melanoma and melanoma metastases. This class of compounds has been employed in radiotracing and magnetic resonance imaging (MRI), enhancing the ability to detect and monitor these cancers (Oltmanns et al., 2009).

Histone Deacetylase Inhibition

New benzamide derivatives have shown inhibitory activity against histone deacetylase, an enzyme involved in epigenetic regulation. These findings are significant for developing new therapeutic agents targeting epigenetic mechanisms in various diseases, including cancer (Suzuki et al., 1999).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of benzamide derivatives. New methods have been developed for the efficient and high-yield synthesis of these compounds, contributing to the broader applicability of benzamides in pharmaceutical research (Hao et al., 2014).

Safety and Hazards

The safety data sheet for “2-(2-Aminoethoxy)benzamide” indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for “2-(2-Aminoethoxy)benzamide” were not found, benzamides have been widely used in various fields such as medical, industrial, biological, and potential drug industries . Therefore, it is likely that “this compound” could have potential applications in these areas.

Properties

IUPAC Name

2-(2-aminoethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOCYUANOWIHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612589
Record name 2-(2-Aminoethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58932-30-2
Record name 2-(2-Aminoethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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